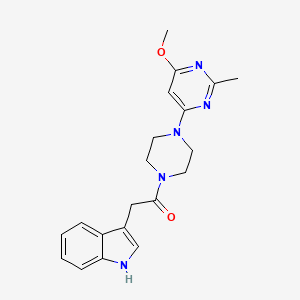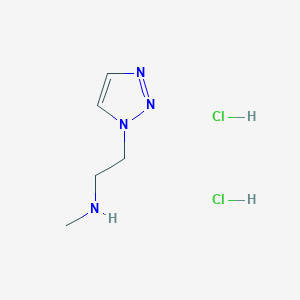![molecular formula C22H21FN6O2 B2508270 (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836630-22-9](/img/structure/B2508270.png)
(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as quinoxalines, which are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .
Molecular Structure Analysis
The molecular structure of quinoxalines is characterized by a bicyclic system consisting of a benzene ring fused to a pyrazine ring . The presence of nitrogen atoms in the pyrazine ring and the conjugated system might contribute to its chemical properties.Chemical Reactions Analysis
Quinoxalines can participate in various chemical reactions. Their reactivity can be attributed to the nitrogen atoms in the pyrazine ring and the conjugated system .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxalines depend on their specific structure. They are generally characterized by good thermal stability and resistance to oxidation .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
This compound is part of a broader class of chemicals that includes quinoline and quinoxaline derivatives. These compounds are notable for their synthesis and transformation capabilities in chemical research. For instance, the sustainable synthesis of substituted quinolines and pyrimidines, as catalyzed by manganese PNP pincer complexes, represents an environmentally benign and practical approach in this domain (Mastalir et al., 2016).
Applications in Medicinal Chemistry
Quinoline and quinoxaline derivatives, such as the one mentioned, are extensively studied in medicinal chemistry. One example is the discovery of novel 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase (Degorce et al., 2016). Additionally, these compounds are investigated for their potential as anticancer agents, as demonstrated by studies on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives showing significant cytotoxic activity against various carcinoma cell lines (Bhatt et al., 2015).
Fluorescence and Optical Properties
Quinoline derivatives, including those related to the compound , are known for their efficient fluorescence. They are used in biochemistry and medicine for studying various biological systems, with a focus on DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).
Quinolone Antibacterial Agents
Compounds within this class have been explored as antibacterial agents, particularly quinolones, which are synthesized and evaluated for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) (Egawa et al., 1984).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Quinoxalines are a class of compounds that have been extensively studied for their potential applications in medicinal chemistry, organic light-emitting diodes (OLEDs), and other fields . The future research directions might involve the synthesis of new quinoxaline derivatives with improved properties and the exploration of their potential applications.
Eigenschaften
IUPAC Name |
2-amino-1-[(E)-(4-fluorophenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2/c1-31-12-4-11-25-22(30)18-19-21(28-17-6-3-2-5-16(17)27-19)29(20(18)24)26-13-14-7-9-15(23)10-8-14/h2-3,5-10,13H,4,11-12,24H2,1H3,(H,25,30)/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQDSKCBRYWQCI-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=C(C=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=C(C=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)
![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]but-2-ynamide](/img/structure/B2508193.png)


![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)


![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)


